molecular formula C5H3BrN2S B1379134 5-Bromo-3-methylisothiazole-4-carbonitrile CAS No. 1803561-46-7

5-Bromo-3-methylisothiazole-4-carbonitrile

Cat. No. B1379134
M. Wt: 203.06 g/mol
InChI Key: SKPLJEJAWCYGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-methylisothiazole-4-carbonitrile is a chemical compound with the molecular formula C5H3BrN2S . It is used for research purposes and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methylisothiazole-4-carbonitrile consists of 5 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 sulfur atom . The average mass is 203.060 Da and the monoisotopic mass is 201.920029 Da .

Scientific Research Applications

Regioselective Hydrodehalogenation and Synthesis

  • Regioselective Hydrodehalogenation : The compound has been used as a precursor in the regioselective hydrodehalogenation process to synthesize related isothiazole derivatives. This process involves the selective removal of bromine atoms from the molecule, facilitating the creation of 3-bromoisothiazole-4-carbonitrile and other derivatives with potential applications in drug development and material science (Ioannidou & Koutentis, 2011).

Suzuki Coupling Reactions

  • Suzuki Coupling : It has been involved in regiospecific Suzuki coupling reactions with aryl- and methylboronic acids, demonstrating its utility in creating complex organic structures with potential applications in medicinal chemistry and material sciences (Christoforou, Koutentis, & Rees, 2003).

Interactions with Secondary Dialkylamines

  • Reactions with Dialkylamines : Studies have shown its reactions with secondary dialkylamines like pyrrolidine and morpholine, leading to the formation of 3-amino-substituted derivatives. This highlights its potential in the synthesis of novel compounds with applications in pharmaceuticals (Kalogirou & Koutentis, 2014).

Antitumor Activity

  • Ruthenium Complexes : Derivatives have been used to synthesize new ruthenium(II) complexes with significant antitumor activity, suggesting its role in the development of new cancer therapies (Đukić et al., 2020).

Molecular Docking Studies

  • Molecular Docking : Computational studies including molecular docking have been applied to isothiazole derivatives, assessing their potential as inhibitors for specific proteins, which could lead to the development of new therapeutic agents (Arulaabaranam et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition : Some studies have explored the utility of isothiazole derivatives as corrosion inhibitors, indicating potential applications in materials science to protect metals from corrosion (Yadav et al., 2016).

Future Directions

There is limited information available on the future directions of research involving 5-Bromo-3-methylisothiazole-4-carbonitrile. As a research chemical, it may have potential applications in various fields of study .

properties

IUPAC Name

5-bromo-3-methyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c1-3-4(2-7)5(6)9-8-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPLJEJAWCYGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methylisothiazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.